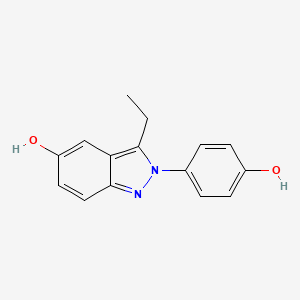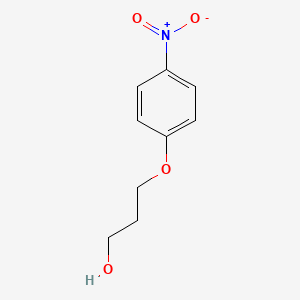
Methynolide, 10-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methynolide, 10-deoxy-, is a macrolide antibiotic that belongs to the class of polyketides. It is a twelve-membered lactone ring compound and serves as the aglycon of the antibiotic methymycin . This compound is known for its complex architecture and significant therapeutic properties, making it a valuable target in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methynolide, 10-deoxy-, can be synthesized through a highly stereoselective and efficient process starting from D-glucose . The synthesis involves the preparation of two segments: C-9 to C-13 and C-1 to C-8 . These segments are esterified using Yamaguchi’s method, followed by an intramolecular Wittig-Horner reaction to form the twelve-membered cyclic enone . The final steps involve the removal of silyl and benzyl protecting groups to yield methynolide, 10-deoxy-, with high stereoselectivity .
Industrial Production Methods
Industrial production of methynolide, 10-deoxy-, typically involves fermentation processes using Streptomyces venezuelae . The compound is isolated and characterized from the fermentation broth, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methynolide, 10-deoxy-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of methynolide, 10-deoxy-.
Scientific Research Applications
Methynolide, 10-deoxy-, has a wide range of scientific research applications:
Mechanism of Action
Methynolide, 10-deoxy-, exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action disrupts bacterial growth and replication, making it an effective antibiotic .
Comparison with Similar Compounds
Similar Compounds
Methymycin: Methymycin is derived from methynolide, 10-deoxy-, and contains an additional hydroxyl group.
Neomethymycin: Similar to methymycin, neomethymycin also contains a hydroxyl group but differs in its stereochemistry.
Pikromycin: Pikromycin is another macrolide antibiotic with a similar polyketide chain assembly.
Narbonolide: Narbonolide is structurally related to methynolide, 10-deoxy-, and is produced by the same biosynthetic pathway.
Uniqueness
Methynolide, 10-deoxy-, is unique due to its specific twelve-membered lactone ring structure and its role as a precursor to various macrolide antibiotics . Its stereoselective synthesis and diverse chemical reactivity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
81644-19-1 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3R,4S,5S,7R,9Z,11R,12R)-12-ethyl-4-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O4/c1-6-15-10(2)7-8-14(18)11(3)9-12(4)16(19)13(5)17(20)21-15/h7-8,10-13,15-16,19H,6,9H2,1-5H3/b8-7-/t10-,11-,12+,13-,15-,16+/m1/s1 |
InChI Key |
NZUJVBSYQXETNF-MIWKGRDJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}](/img/structure/B10758134.png)
![Benzyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B10758146.png)
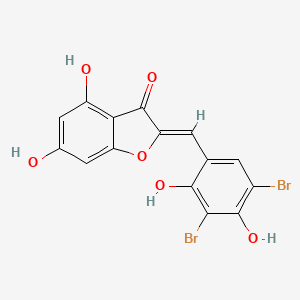
![3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid](/img/structure/B10758160.png)
![4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine](/img/structure/B10758165.png)
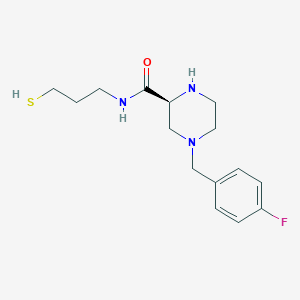
![2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)

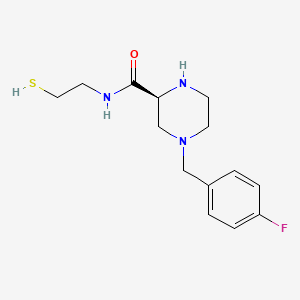
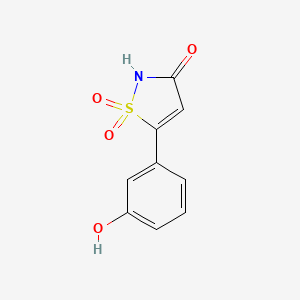
![N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide](/img/structure/B10758196.png)

